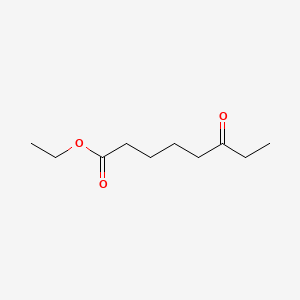

Ethyl 6-oxooctanoate

説明

Contextual Significance of Ketoesters in Organic Chemistry

Ketoesters are a significant class of compounds in organic chemistry due to their versatile reactivity. researchgate.net The presence of two carbonyl groups, a ketone and an ester, allows for a wide range of chemical transformations. fiveable.me They can act as both electrophiles, at the carbonyl carbons, and nucleophiles, at the α-carbon, after deprotonation to form an enolate. researchgate.netfiveable.me

This dual reactivity makes them key building blocks in the synthesis of more complex molecules. researchgate.net One of the most fundamental reactions involving ketoesters is the Claisen condensation, a carbon-carbon bond-forming reaction that is crucial for building molecular complexity. jove.com Furthermore, the ketone and ester functionalities can be selectively modified, leading to a diverse array of products. For instance, the ketone can be reduced or converted to other functional groups, while the ester can be hydrolyzed, transesterified, or reduced. nih.gov

The strategic placement of the ketone and ester groups within the molecule, such as in α, β, and γ-ketoesters, influences their reactivity and the types of cyclic or acyclic structures that can be synthesized from them. This versatility has led to their extensive use in the synthesis of natural products, pharmaceuticals, and other fine chemicals. researchgate.netnih.gov

Scope of Research for Ethyl 6-oxooctanoate and Analogous Compounds

Research involving this compound and its analogs primarily focuses on their role as intermediates in organic synthesis. A significant area of investigation is their use in the synthesis of α-lipoic acid, a naturally occurring antioxidant. rsc.org For example, a related compound, ethyl 8-chloro-6-oxooctanoate, is a key precursor in the chemoenzymatic synthesis of (R)-α-lipoic acid. rsc.orgresearchgate.net

The synthesis of these ketoesters is also a subject of study. One patented method describes the preparation of ethyl 8-chloro-6-oxooctanoate through a Friedel-Crafts acylation reaction between ethyl 6-chloro-6-oxohexanoate and ethylene (B1197577), catalyzed by aluminum chloride. google.comgoogle.com

Furthermore, the reduction of the ketone group in these compounds is an area of active research. For instance, the asymmetric reduction of ethyl 8-chloro-6-oxooctanoate to the corresponding (R)-alcohol using a ketoreductase enzyme from Candida parapsilosis has been reported, highlighting the interest in stereoselective transformations of these molecules. rsc.orgresearchgate.net

The table below provides a summary of this compound and some of its analogous compounds that are subjects of academic and industrial research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |

| This compound | C10H18O3 | 186.25 | 4233-58-3 | Ketone at C-6 |

| Ethyl 7-oxooctanoate | C10H18O3 | 186.25 | 36651-36-2 | Ketone at C-7 |

| Ethyl 8-chloro-6-oxooctanoate | C10H17ClO3 | 220.69 | 50628-91-6 | Ketone at C-6, Chlorine at C-8 |

| Ethyl 6-oxohexanoate | C8H14O3 | 158.19 | 6093-94-3 | Ketone at C-6 (a shorter chain analog) |

| Ethyl 3-oxooctanoate | C10H18O3 | 186.25 | 10488-95-6 | Ketone at C-3 (a β-ketoester) |

| Ethyl 6-ethyl-3-oxooctanoate | C12H22O3 | 214.30 | 212481-84-0 | Ketone at C-3, Ethyl at C-6 |

| Ethyl 6-methyl-7-oxooctanoate | C11H20O3 | 200.27 | 104092-79-7 | Ketone at C-7, Methyl at C-6 |

Compound Information

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-9(11)7-5-6-8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEDPHYBDIDQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300476 | |

| Record name | Ethyl 6-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4233-58-3 | |

| Record name | Octanoic acid, 6-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 6-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Oxooctanoate and Its Analogues

Established Chemical Synthesis Routes

Esterification Processes from Corresponding Keto Acids

A straightforward and common method for the synthesis of ethyl 6-oxooctanoate is the direct esterification of its corresponding keto acid, 6-oxooctanoic acid. vulcanchem.com This reaction is typically carried out by reacting 6-oxooctanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid. vulcanchem.com The process, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol molecule. Subsequent dehydration yields the desired ethyl ester. The reaction is driven to completion by refluxing the mixture for an extended period. vulcanchem.com

Claisen-Type Condensations for Ketoester Formation

Claisen condensation represents a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. shivajicollege.ac.inpw.live In the context of this compound and its analogues, intramolecular Claisen condensation, also known as the Dieckmann cyclization, is particularly relevant for the synthesis of cyclic β-keto esters from appropriate diester precursors. pw.livevanderbilt.edu For instance, the intramolecular condensation of ethyl 6-oxoheptanoate (B11819090) and this compound, when catalyzed by a strong base like potassium triphenylmethoxide, leads to the formation of five-membered ring structures, specifically 2-acetylcyclopentanone (B155173) and 2-propionylcyclopentanone, respectively, rather than the seven-membered ring. cas.cz This highlights the regioselectivity of the reaction. The base initiates the reaction by deprotonating the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. pw.livevanderbilt.edu

Coupling Reactions in Related Compound Synthesis

The synthesis of analogues of this compound can be achieved through various coupling reactions, which allow for the introduction of diverse functional groups. rsc.orgmdpi.com For example, Suzuki cross-coupling reactions have been employed to synthesize coumarin (B35378) analogues, demonstrating the utility of palladium-catalyzed C-C bond formation. informaticsjournals.co.in Similarly, the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig coupling reactions have been used for the site-selective functionalization of pyrimidine (B1678525) derivatives. rsc.org While not directly applied to this compound in the provided context, these methods showcase the potential for creating a wide array of its derivatives by coupling appropriate precursors.

Addition Reactions and Subsequent Transformations

A notable synthetic route to a related compound, ethyl 8-chloro-6-oxooctanoate, involves an addition reaction between ethyl 6-chloro-6-oxo-caproate (also known as ethyl 6-chloroformylvalerate) and ethylene (B1197577). google.comgoogle.comgoogle.com This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362), in a solvent like dichloroethane. google.comgoogle.com The resulting product, ethyl 8-chloro-6-oxooctanoate, is a key intermediate in the synthesis of other valuable compounds like lipoic acid. google.compharmaffiliates.com The process involves the formation of an acylium ion intermediate which then undergoes electrophilic attack on the ethylene molecule. Subsequent hydrolysis of the reaction mixture is a critical step that requires careful temperature control to manage the exothermic nature of the decomposition of the aluminum trichloride complex. google.com The resulting ethyl 8-chloro-6-oxooctanoate can be thermally dehydrohalogenated to yield ethyl 6-oxo-7-octenoate. lookchem.com

| Starting Material | Reagent | Product | Catalyst/Conditions | Yield | Reference |

| 6-Oxooctanoic acid | Ethanol | This compound | Concentrated H₂SO₄, Reflux | Good | vulcanchem.com |

| Ethyl 6-chloro-6-oxo-caproate | Ethylene | Ethyl 8-chloro-6-oxooctanoate | AlCl₃, Dichloroethane | ~10% increase with optimized hydrolysis | google.comgoogle.com |

| Ethyl 6-oxo-7-octenoate | HBr | Ethyl 8-bromo-6-oxooctanoate | Benzene | - | google.com |

Reduction Strategies for Downstream Derivatization

The ketone group in this compound and its analogues provides a handle for further chemical modifications through reduction. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to convert the ketone to a secondary alcohol, yielding hydroxy-ester derivatives. For instance, the reduction of ethyl 8-bromo-6-oxooctanoate with an alkali metal boron hydride is a step in the synthesis of 6,8-dihalooctanoic esters. google.com This reduction is a key step for creating chiral centers and for the synthesis of more complex molecules. For example, the reduction of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate with sodium borohydride yields the corresponding alcohol, a precursor in the synthesis of (S)-N-Boc-5-oxaproline. orgsyn.org

Biocatalytic and Chemoenzymatic Synthesis Approaches

In recent years, biocatalytic and chemoenzymatic methods have emerged as powerful alternatives for the synthesis of ketoesters and their derivatives, offering high selectivity and milder reaction conditions. acs.orgnih.govnih.govresearchgate.netescholarship.org These approaches often utilize enzymes such as ketoreductases and lipases. researchgate.netbiosynth.com

For the synthesis of chiral hydroxy esters, which are valuable intermediates, the asymmetric reduction of ketoesters is a key strategy. researchgate.netresearchgate.net For example, a NADH-dependent carbonyl reductase (RhCR) has been identified that can efficiently reduce the ε-ketoester ethyl 8-chloro-6-oxooctanoate to (S)-ethyl 8-chloro-6-hydroxyoctanoate, a precursor for (R)-α-lipoic acid. researchgate.net This biocatalytic reduction achieved a high space-time yield without the need for external cofactors. researchgate.net Similarly, keto reductase HGD-1 has been shown to effectively catalyze the preparation of 6-hydroxy-8-chlorooctanoate ethyl ester with a high conversion rate. researchgate.net Protein engineering has also been employed to improve the activity and thermostability of ketoreductases for the efficient synthesis of (R)-8-chloro-6-hydroxyoctanoic acid. tudelft.nl

Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps to create complex molecules with high stereocontrol. acs.orgnih.govnih.gov This approach has been used to synthesize α-hydroxy-β-methyl-γ-hydroxy esters, where a key step involves the stereocontrolled bioreduction of a ketoester. acs.orgnih.gov These strategies highlight the potential of integrating enzymatic transformations into multi-step syntheses to access highly functionalized and optically pure compounds. researchgate.netrsc.org

| Enzyme | Substrate | Product | Key Features | Reference |

| Carbonyl Reductase (RhCR) | Ethyl 8-chloro-6-oxooctanoate | (S)-Ethyl 8-chloro-6-hydroxyoctanoate | High space-time yield, no external cofactor needed | researchgate.net |

| Keto Reductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | 6-Hydroxy-8-chlorooctanoate ethyl ester | High conversion rate | researchgate.net |

| Engineered Ketoreductase (CpAR2 variant) | Ethyl 8-chloro-6-oxooctanoate | (R)-8-Chloro-6-hydroxyoctanoic acid | Improved activity and thermostability | tudelft.nl |

Enzyme-Catalyzed Asymmetric Reductions of ε-Keto Esters

Enzyme-catalyzed asymmetric reduction of ε-keto esters, such as this compound and its derivatives, represents a highly efficient method for producing optically pure hydroxy esters. researchgate.netresearchgate.net These chiral products are crucial intermediates in the synthesis of various biologically active compounds. nih.govnih.gov The success of this approach hinges on the identification of suitable ketoreductases (KREDs) with high activity and stereoselectivity, the stereoselective production of the desired chiral alcohols, and the implementation of efficient cofactor regeneration systems. researchgate.netresearchgate.net

The discovery and characterization of novel ketoreductases with high efficacy towards ε-keto esters is a continuous area of research. A notable example is the ε-keto ester reductase CpAR2 from Candida parapsilosis, which has been identified for its unusually high activity in the asymmetric reduction of ethyl 8-chloro-6-oxooctanoate. researchgate.netrsc.org This enzyme is instrumental in the synthesis of (R)-α-lipoic acid, a natural antioxidant. rsc.org Similarly, HGD-1 , another ketoreductase, has been identified through high-throughput screening and has shown significant conversion rates in the preparation of 6-hydroxy-8-chlorooctanoate ethyl ester, also an intermediate for α-lipoic acid. researchgate.netthieme-connect.comresearchgate.net The search for new enzymes often involves screening microbial sources; for instance, a carbonyl reductase from Hyphopichia burtoni, HbKR , was identified using CpAR2 as a probe and showed S-stereoselectivity in the reduction of long-chain aliphatic keto acids and esters. jiangnan.edu.cn

The characterization of these enzymes involves determining their substrate specificity, optimal reaction conditions (temperature and pH), and cofactor dependency. researchgate.netthieme-connect.com For example, the enzyme YtbE, an aldo-keto reductase from Bacillus sp., exhibited the highest activity at 50°C and a pH of 6.5. researchgate.net

Table 1: Specific Ketoreductases and their Applications

| Enzyme | Source Organism | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| CpAR2 | Candida parapsilosis | Ethyl 8-chloro-6-oxooctanoate | Ethyl (R)-8-chloro-6-hydroxyoctanoate | High space-time yield (530 g L⁻¹ d⁻¹) and excellent enantiomeric excess (>99%). researchgate.netrsc.org | researchgate.net, rsc.org, rsc.org |

| HGD-1 | Not specified | 6-hydroxy-8-chlorooctanoate ethyl ester | Not specified | High conversion rate identified through high-throughput screening. thieme-connect.comresearchgate.net | thieme-connect.com, citedrive.com, researchgate.net |

| RhCR | Not specified | Not specified | Not specified | Information not available in the provided context. | |

| HbKR | Hyphopichia burtoni | 5-oxodecanoic acid | (S)-5-hydroxydecanoic acid | S-stereoselective reduction of long-chain aliphatic keto acids/esters. jiangnan.edu.cn | jiangnan.edu.cn |

| YtbE | Bacillus sp. | Aromatic ketones and keto esters | Chiral alcohols | Versatile reductase with broad substrate spectrum. researchgate.net | researchgate.net |

The primary goal of the enzymatic reduction of ε-keto esters is the production of chiral alcohols with high enantiomeric excess (e.e.). ijcmas.comijcmas.com Ketoreductases catalyze these transformations with remarkable chemo-, regio-, and stereoselectivities, often yielding an optically pure product. nih.gov The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is produced) is determined by the specific enzyme used. mdpi.com For example, the reduction of ethyl 8-chloro-6-oxooctanoate using E. coli cells coexpressing CpAR2 yields ethyl (R)-8-chloro-6-hydroxyoctanoate with an enantiomeric excess of over 99%. researchgate.net In contrast, the carbonyl reductase HbKR from Hyphopichia burtoni produces (S)-γ-decalactone and (S)-δ-decalactone with >99% e.e. from the corresponding keto acids. jiangnan.edu.cn

The stereoselectivity of these enzymes can be influenced by the substrate structure. For instance, the reduction of various aromatic ketones and α- and β-keto esters by the reductase YtbE resulted in excellent enantioselectivity (>99% ee) for aromatic ketones and high to moderate enantioselectivity for the keto esters. researchgate.net

Most ketoreductases are dependent on nicotinamide (B372718) cofactors, either NADH or NADPH, which are expensive to use in stoichiometric amounts. illinois.eduillinois.edu Therefore, an efficient in situ cofactor regeneration system is crucial for the economic viability of large-scale biocatalytic processes. illinois.edunih.gov These systems not only reduce costs but can also drive the reaction to completion and simplify product isolation. illinois.edu

Enzymatic methods are the most widely used for cofactor regeneration due to their high selectivity. illinois.edu A common approach is the "coupled-enzyme" system, where a second enzyme and a cheap co-substrate are used to regenerate the cofactor. uniovi.es For example, glucose dehydrogenase (GDH) is frequently coupled with a ketoreductase to regenerate NADPH using glucose as the co-substrate. researchgate.netmdpi.com This system has been successfully applied in the asymmetric reduction of various prochiral carbonyl compounds. researchgate.net Another enzyme used for NADH regeneration is formate (B1220265) dehydrogenase (FDH), which converts formate to carbon dioxide. illinois.edu

In some cases, the regeneration system can be integrated into a whole-cell biocatalyst, where the cell's metabolic pathways regenerate the cofactor. nih.govmdpi.com For instance, using a co-substrate like glucose or glycerol (B35011) can facilitate in situ cofactor regeneration within the whole cells. mdpi.com

Table 2: Common Cofactor Regeneration Systems

| Regeneration Enzyme | Co-substrate | Regenerated Cofactor | Application Example | Reference |

|---|---|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | NADPH/NADH | Asymmetric reduction of ethyl 8-chloro-6-oxooctanoate with CpAR2. researchgate.net | researchgate.net, mdpi.com |

| Formate Dehydrogenase (FDH) | Formate | NADH | Industrial production of L-tert-leucine. illinois.edu | illinois.edu |

| Isopropanol Dehydrogenase | Isopropanol | NADH | Whole-cell reduction of ketones. nih.gov | nih.gov |

Stereoselective Production of Chiral Alcohols

Whole-Cell Biocatalysis Systems (e.g., Escherichia coli coexpression)

Utilizing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. nih.govmdpi.com These include simplified catalyst preparation, enhanced enzyme stability within the cellular environment, and the presence of endogenous cofactor regeneration systems. nih.govmdpi.com Escherichia coli is a popular host for developing whole-cell biocatalysts due to its ability to express various useful ketoreductases at high levels. nih.gov

A common strategy involves the co-expression of both the desired ketoreductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase, in E. coli. researchgate.net This creates a self-sufficient biocatalyst for the asymmetric reduction of keto esters. For example, E. coli cells co-expressing the CpAR2 gene and a glucose dehydrogenase gene have been successfully used for the asymmetric reduction of ethyl 8-chloro-6-oxooctanoate, achieving a high space-time yield. researchgate.net

Whole-cell systems can be applied to a wide range of substrates. For instance, Candida parapsilosis ATCC 7330 whole cells have been used for the biocatalytic reduction of various alkyl 2-oxopropanoates to their corresponding optically enriched (S)-alcohols. abap.co.in Similarly, various actinomycetes strains have shown potential for the stereoselective reduction of α-keto esters and an aromatic α-keto amide. ijcmas.comscirp.org

Protein Engineering for Enhanced Biocatalytic Performance

Despite the discovery of numerous natural enzymes, they often require optimization to meet the demands of industrial processes, such as improved activity, stability, or altered substrate specificity. sci-hub.se Protein engineering, encompassing rational design and directed evolution, has become an indispensable tool for enhancing the biocatalytic performance of ketoreductases. sci-hub.sersc.org

Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. This typically involves iterative rounds of creating gene variants (mutagenesis), expressing the mutant enzymes, and screening for improved performance.

A successful example is the evolution of the ε-keto ester reductase CpAR2 . Through co-evolution of activity and thermostability, a variant, CpAR2S131Y/Q252I , was identified with significantly improved activity (214 U mg⁻¹ compared to 120 U mg⁻¹ for the wild-type) towards ethyl 8-chloro-6-oxooctanoate and an increased half-deactivating temperature. dntb.gov.uaresearchgate.netresearchgate.net This enhanced variant allowed for a more economical and efficient production process for the (R)-α-lipoic acid intermediate. dntb.gov.uaresearchgate.net

Structure-guided directed evolution, which uses knowledge of the enzyme's three-dimensional structure to target specific amino acid residues for mutation, is a powerful approach. rsc.orgrsc.org This method was applied to a ketoreductase from Exiguobacterium sp. F42, resulting in mutants with remarkably improved activity and stereoselectivity for bulky α-amino β-keto esters. rsc.org Similarly, structure-guided engineering of a ketoreductase from Chryseobacterium sp. CA49 (ChKRED20) overcame its limitations towards aryl ketoesters, achieving complete reduction of high substrate loadings (>100 g/l) with excellent yields and enantioselectivity. sci-hub.se The integration of machine learning with directed evolution is also emerging as a time-efficient strategy to accelerate the enzyme engineering process. acs.orgacs.org

Table 3: Engineered Ketoreductases and their Improved Properties

| Enzyme (Variant) | Wild-Type Enzyme | Engineering Method | Improved Property | Application | Reference |

|---|---|---|---|---|---|

| CpAR2S131Y/Q252I | CpAR2 | Co-evolution of activity and thermostability | Increased activity and thermostability | Synthesis of (R)-α-lipoic acid precursor. dntb.gov.uaresearchgate.net | dntb.gov.ua, researchgate.net, researchgate.net |

| WTEA (M30 mutant) | WTEA | Structure-guided rational direct evolution | Improved activity and stereoselectivity | Asymmetric reduction of bulky α-amino β-keto esters. rsc.org | rsc.org |

| ChKRED20 (mutants) | ChKRED20 | Structure-guided iterative saturation mutagenesis | Expanded substrate scope to aryl ketoesters | Reduction of aryl ketoesters to chiral alcohols. sci-hub.se | sci-hub.se |

| HbKR (F207A/F86M) | HbKR | Tailor-made engineering | 9.7-fold increased specific activity | Synthesis of (S)-γ- and δ-decalactones. jiangnan.edu.cn | jiangnan.edu.cn |

Rational Design and Mutagenesis (e.g., S131Y/Q252I variants)

The synthesis of chiral precursors for compounds like (R)-α-lipoic acid often involves the stereoselective reduction of an ε-keto ester, such as ethyl 8-chloro-6-oxooctanoate. The efficiency of this biotransformation is highly dependent on the catalytic properties of the enzyme used. Rational design and directed evolution are powerful strategies employed to enhance enzyme performance for industrial applications. mpg.deresearchgate.net

A notable example is the engineering of the ε-keto ester reductase CpAR2, a natural enzyme from Candida parapsilosis. dntb.gov.uanih.gov Through a process of co-evolution, which simultaneously targets both enzyme activity and stability, a significantly improved variant, CpAR2S131Y/Q252I, was developed. researchgate.netresearchgate.net This double mutant was identified through a combination of rational design, which uses computer modeling to predict beneficial mutations, and directed evolution, which involves creating and screening libraries of enzyme variants. researchgate.netrsc.org The mutations at positions S131 (Serine to Tyrosine) and Q252 (Glutamine to Isoleucine) were found to be key to enhancing the enzyme's performance in converting ethyl 8-chloro-6-oxooctanoate. dntb.gov.uaresearchgate.netresearchgate.net This targeted mutagenesis allows for the creation of biocatalysts tailored for specific, industrially relevant reactions. mpg.de

Optimization of Enzyme Activity and Thermostability

The primary goals of enzyme optimization are to increase catalytic activity, thereby reducing the amount of biocatalyst needed, and to improve thermostability, which extends the enzyme's operational lifetime under industrial process conditions. patsnap.com The engineered CpAR2S131Y/Q252I variant demonstrates significant improvements in both areas compared to the wild-type enzyme (CpAR2WT). dntb.gov.uanih.gov

The specific activity of the CpAR2S131Y/Q252I variant towards ethyl 8-chloro-6-oxooctanoate was increased to 214 U/mg from 120 U/mg for the wild-type enzyme. dntb.gov.uaresearchgate.netresearchgate.net Concurrently, the thermostability was enhanced, with the half-deactivation temperature (T₅₀) after a 15-minute incubation period increasing by 2.3 °C. dntb.gov.uanih.govresearchgate.net This dual improvement allows for a more efficient and economical process. Under optimized reaction conditions, a productivity of 530 g L⁻¹ d⁻¹ was achieved using only 2 g L⁻¹ of lyophilized E. coli cells expressing the mutant enzyme. dntb.gov.uanih.gov Further optimization of the process using the S131Y/Q252I variant has even pushed the space-time yield to 566 g L⁻¹ d⁻¹. rsc.org

Below are the key optimized parameters for the chemoenzymatic synthesis using keto reductase.

| Parameter | Optimal Value |

| Temperature | 25-30 °C researchgate.netresearchgate.net |

| pH | 6.5-7.5 researchgate.netresearchgate.net |

| Substrate Concentration | 50 g/L researchgate.netresearchgate.net |

| Keto Reductase HGD-1 | 3 g/L dntb.gov.ua |

| Coenzyme (GDH) | 4 g/L dntb.gov.ua |

| NADP⁺ | 0.05 g/L dntb.gov.ua |

The following table summarizes the improvements achieved through the mutagenesis of the CpAR2 enzyme.

| Enzyme Variant | Specific Activity (U/mg) | T₅₀ Increase (°C) |

| CpAR2WT (Wild-Type) | 120 dntb.gov.uaresearchgate.netresearchgate.net | N/A |

| CpAR2S131Y/Q252I | 214 dntb.gov.uaresearchgate.netresearchgate.net | +2.3 dntb.gov.uanih.govresearchgate.net |

Lipase-Catalyzed Resolution and Transformations

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze enantioselective reactions, such as the resolution of racemic mixtures. unipd.itgoogle.com In the context of α-lipoic acid synthesis, lipase-catalyzed transacylation is an effective method for resolving racemic ethyl 8-chloro-6-hydroxy octanoate (B1194180) (ECHO), a derivative of this compound. researchgate.net

An efficient process was developed using Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, to resolve racemic ECHO. researchgate.net The process involves an enantioselective transacylation reaction with vinyl acetate (B1210297) as the acyl donor. researchgate.net Through optimization of key parameters, this method yielded (S)-O-acetylated ECHO with high enantiomeric excess (ee) and a respectable isolated yield. The enzyme also demonstrated high stability, allowing for its reuse over multiple batches. researchgate.net

The table below outlines the optimized conditions and results for this lipase-catalyzed resolution. researchgate.net

| Parameter | Detail |

| Biocatalyst | Novozym 435 |

| Substrate | Racemic ethyl 8-chloro-6-hydroxy octanoate (ECHO) |

| Acyl Donor | Vinyl acetate |

| Solvent | Diisopropyl ether (DIPE) |

| Enantiomeric Excess (eep) | 94% |

| Isolated Yield | 35% |

| Space-Time Yield | 38 g L⁻¹ d⁻¹ |

Process Optimization and Scale-Up Considerations in Synthesis

Moving a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. acs.orgotavachemicals.com The synthesis of ethyl 6-oxo-8-chlorooctanoate, an important intermediate, involves an addition reaction between ethyl 6-chloro-6-oxohexanoate and ethylene, catalyzed by aluminum trichloride in a dichloroethane solution. google.comgoogle.com

A significant challenge in the scale-up of this process is the hydrolysis of the aluminum trichloride complex, which is a highly exothermic step. google.com In conventional batch processing, this is managed by adding the reaction mixture to a large excess of cold water, which is inefficient and generates substantial wastewater. google.com An optimized, scalable process was developed that utilizes a recirculation system. google.comgoogle.com The reaction mixture is combined with water in a hydrolysis tank and continuously circulated through an external graphite (B72142) condenser to control the temperature effectively. google.comgoogle.com This method significantly shortens the hydrolysis time, increases the reaction yield by approximately 10%, and reduces water consumption by up to 50%. google.com

The key optimized parameters for the scaled-up hydrolysis step are presented below. google.com

| Parameter | Optimized Value/Condition |

| Hydrolysis Temperature | Controlled below 35°C (preferably below 25°C) |

| Hydrolysis Time | 45 minutes to 1 hour |

| Reactant Ratio (Ethyl 6-chloro-6-oxohexanoate to Water) | 1:10 to 1:12 (w/w) |

| Cooling System | External graphite condenser with recirculating pump |

Applications of Ethyl 6 Oxooctanoate As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of ethyl 6-oxooctanoate, stemming from its ketone and ester functionalities, establishes it as a versatile starting material for the construction of more intricate organic structures. vulcanchem.com Chemists can selectively target either functional group, enabling a wide array of synthetic routes. For instance, the ketone can undergo reactions like reduction to an alcohol or conversion to a heterocyclic ring, while the ester group can be hydrolyzed to a carboxylic acid or reacted with various nucleophiles. This adaptability makes it an important intermediate in the synthesis of fine chemicals and natural product analogs. smolecule.com Its utility is further highlighted in its application as a building block for creating molecules with potential biological activity. vulcanchem.comsmolecule.com

Key Intermediate for Chiral Compound Synthesis (e.g., (R)-α-Lipoic Acid)

One of the most significant applications of this compound is its role as a key precursor in the synthesis of chiral compounds, most notably (R)-α-lipoic acid. rsc.org (R)-α-lipoic acid is a naturally occurring antioxidant with significant therapeutic applications. rsc.orgrsc.org The synthesis of the enantiomerically pure (R)-form is crucial for its biological activity.

The process often involves the asymmetric reduction of a derivative, ethyl 8-chloro-6-oxooctanoate, to the corresponding chiral alcohol, (R)-8-chloro-6-hydroxyoctanoate. rsc.orgx-mol.net This reduction is frequently achieved with high stereoselectivity using biocatalysts such as ketoreductases from various microorganisms, including Candida parapsilosis and Rhodococcus sp. rsc.orgresearchgate.net

Several research groups have focused on optimizing this biocatalytic reduction. For example, a ketoreductase from Candida parapsilosis, CpAR2, was identified and subsequently engineered to improve its activity and thermostability for the efficient production of the (R)-α-lipoic acid precursor. nih.govresearchgate.net The wild-type CpAR2 enzyme demonstrated the ability to reduce ethyl 8-chloro-6-oxooctanoate to (R)-8-chloro-6-hydroxyoctanoate with a high yield and enantiomeric excess. rsc.org Further protein engineering led to the development of a variant, CpAR2S131Y/Q252I, with significantly enhanced catalytic activity and stability, making the process more economical for industrial applications. nih.govdntb.gov.ua

Another approach involves the lipase-catalyzed transacylation of racemic ethyl 8-chloro-6-hydroxyoctanoate to resolve the chiral precursors for (R)-α-lipoic acid synthesis. rsc.orgresearchgate.net This chemoenzymatic method provides a viable and environmentally friendly route to this important pharmaceutical compound. researchgate.netdntb.gov.ua

Table 1: Research Findings on the Synthesis of (R)-α-Lipoic Acid Precursors from this compound Derivatives

| Precursor | Biocatalyst/Method | Key Findings | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ethyl 8-chloro-6-oxooctanoate | Ketoreductase CpAR2 (Candida parapsilosis) | Highly stereoselective reduction to (R)-8-chloro-6-hydroxyoctanoate. | 85% | >99% | rsc.org |

| Ethyl 8-chloro-6-oxooctanoate | Engineered Ketoreductase (CpAR2S131Y/Q252I) | Improved activity and thermostability for more efficient production. | - | - | nih.gov |

| Racemic ethyl 8-chloro-6-hydroxyoctanoate | Lipase-catalyzed transacylation (Novozym 435) | Successful resolution to produce the (S)-O-acetylated precursor. | 35% (isolated) | 94% | researchgate.netresearchgate.net |

| Ethyl 8-chloro-6-oxooctanoate | Carbonyl reductase Cat (Candida theae) mutant | Efficient reduction with high yield and enantioselectivity. | 98% | 98% | x-mol.net |

Derivatization to Medium-Chain Carboxylic Acids

This compound can be readily converted to various medium-chain carboxylic acids through straightforward chemical transformations. mdpi.com The ester group can be hydrolyzed under acidic or basic conditions to yield 6-oxooctanoic acid. This keto-acid can then serve as a starting point for further derivatization. For instance, the ketone functionality can be reduced to a hydroxyl group, leading to the formation of 6-hydroxyoctanoic acid. These medium-chain carboxylic acids and their derivatives are valuable in various fields, including the synthesis of polymers and as substrates in biochemical research to study fatty acid metabolism. vulcanchem.commdpi.com

Utility in Agrochemical and Pharmaceutical Synthesis

The structural framework of this compound and its derivatives makes them valuable intermediates in the synthesis of both agrochemicals and pharmaceuticals. pharmaffiliates.comcymitquimica.com The ability to introduce various functional groups and build more complex molecular architectures allows for the creation of a diverse range of bioactive molecules. For example, derivatives of this compound can be used to synthesize heterocyclic compounds, which are a common feature in many medicinal and agricultural chemicals. smolecule.com The chlorinated derivative, ethyl 8-chloro-6-oxooctanoate, is a direct precursor to thioctic acid (α-lipoic acid), a significant pharmaceutical agent. google.comgoogle.com Furthermore, similar structures like ethyl 8-cyano-2-oxooctanoate are recognized as versatile building blocks in the development of pharmaceuticals and agrochemicals. smolecule.com

Monomer for Biodegradable Polymer Synthesis

The bifunctional nature of this compound and its derivatives lends itself to applications in polymer chemistry. Specifically, it can serve as a monomer for the synthesis of biodegradable polymers. Through reactions such as ester interchange, these molecules can be linked together to form polyesters. The presence of the ketone group within the polymer backbone can introduce unique properties and potential points for further modification or degradation, contributing to the development of novel and environmentally friendly materials.

Application as a Carbon Source in Synthetic Biology and Metabolic Engineering

In the fields of synthetic biology and metabolic engineering, there is a growing interest in utilizing various organic molecules as carbon sources for microbial fermentation to produce valuable chemicals. frontiersin.orguv.mx While direct research on this compound as a primary carbon source is not extensively documented, its structural components, such as the octanoate (B1194180) backbone, are related to fatty acids that are central to cellular metabolism. vulcanchem.com Metabolic engineering strategies often focus on modifying pathways to convert simple carbon sources into more complex molecules. researchgate.net The potential exists to engineer microorganisms to utilize keto-esters like this compound as a feedstock for the production of specialty chemicals, biofuels, or other valuable bioproducts. uq.edu.au

Computational Chemistry and Theoretical Modeling of Ethyl 6 Oxooctanoate Systems

Molecular Simulations and Dynamics (e.g., enzyme-substrate binding modes)

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules and their interactions over time. In the context of ethyl 6-oxooctanoate and its analogs, MD simulations have been instrumental in elucidating enzyme-substrate binding modes, particularly with ketoreductases (KREDs). These enzymes are pivotal in the stereoselective reduction of the keto group in oxooctanoate derivatives, a key step in the synthesis of valuable chiral compounds like (R)-α-lipoic acid. researchgate.netrsc.org

For instance, research on the ketoreductase-catalyzed reduction of methyl 8-chloro-6-oxooctanoate, a related ε-keto ester, utilized MD simulations to compare enzyme-substrate binding modes in both pre-reaction and free states. researchgate.netrsc.org These simulations, coupled with structure-guided protein engineering, led to the development of a highly efficient and stereoselective KRED variant. researchgate.netrsc.org The insights gained from MD simulations helped to understand the origins of enhanced catalytic activity and stereoselectivity. researchgate.netrsc.org

Similarly, MD simulations are employed to assess the stability of related compounds, such as 8-chloro-6-hydroxyoctanoic acid ethyl ester, in different solvents and to understand how substituents influence reactivity. By simulating the interactions between the substrate and the enzyme's active site, researchers can identify key amino acid residues involved in binding and catalysis. osti.govplos.org This information is invaluable for rationally designing enzyme mutants with improved properties for industrial applications. researchgate.netacs.org

A computational protocol combining molecular dynamics with docking and MM-GBSA scoring has been developed to predict the catalytic activity of ω-aminotransferase variants. This approach was used to evaluate the conversion of (R)-ethyl 5-methyl-3-oxooctanoate, demonstrating the power of these simulations in predicting mutations that enhance enzymatic efficiency. acs.org The stability of enzyme-ligand complexes and the binding free energies can be calculated from MD trajectories, providing a quantitative measure of the binding affinity. peerj.com

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules like this compound. arabjchem.orgunige.ch DFT allows for the calculation of various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity. arabjchem.org

The electronic properties of a molecule, such as its electron density distribution and molecular orbital energies, dictate its chemical behavior. For example, DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net

Theoretical studies on related β-diketone derivatives have utilized DFT to investigate the relative stability of different tautomeric and isomeric forms. researchgate.net Such calculations are also used to predict spectroscopic properties, like infrared and UV-Vis spectra, which can then be compared with experimental data for structural confirmation. derpharmachemica.comresearchgate.netrsc.org Furthermore, DFT is employed to calculate thermodynamic parameters, such as heat of formation and entropy, at various temperatures. arabjchem.org

The table below presents some computed electronic and physical properties for this compound, which are typically derived from or can be refined by quantum chemical calculations. nih.gov

| Property | Value | Reference |

| Molecular Weight | 186.25 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

| Exact Mass | 186.125594432 Da | nih.gov |

| Topological Polar Surface Area | 43.4 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 164 | nih.gov |

| pKa (strongest acidic) | 18.79 | |

| pKa (strongest basic) | -6.5 | |

| Physiological Charge | 0 | |

| Caco-2 Permeability | 2.16E-05 cm/s | |

| LogP | 1.95 | |

| LogS | -2.1 | |

| Water Solubility | 1.22 g/L | |

| Data for pKa, Physiological Charge, Caco-2 Permeability, LogP, LogS, and Water Solubility are predicted values and should be interpreted with caution. |

Ligand-Target Interaction Analysis (e.g., molecular docking for related derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. brieflands.comresearchgate.net This method is widely used to study the interactions of this compound derivatives with their biological targets. derpharmachemica.comresearchgate.netsciforum.net

In studies involving derivatives of similar keto esters, docking has been instrumental in understanding how these molecules bind to the active sites of enzymes. For example, docking studies on ethyl acetoacetate (B1235776) phenylhydrazone derivatives with cyclooxygenase-1 (COX-1) have helped to elucidate their antiplatelet activity. brieflands.com Similarly, the interactions of dihydropyrimidinone derivatives with various breast cancer target proteins have been analyzed using molecular docking to understand their anticancer potential. nih.gov

Docking simulations provide detailed information about the binding mode, including the key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the target protein. mdpi.com This information is crucial for structure-based drug design and for explaining the structure-activity relationships of a series of compounds. acs.org For instance, the docking of coumarin (B35378) derivatives into the active site of matrix metalloproteinase 9 (MMP9) has been used to evaluate their potential as inhibitors. researchgate.net

The results from docking studies are often used in conjunction with other computational methods, like MD simulations, to refine the binding poses and to obtain a more dynamic picture of the ligand-receptor complex. acs.org

Elucidation of Structure-Reactivity Relationships through Computational Approaches

Computational approaches play a pivotal role in elucidating structure-reactivity relationships, which describe how the chemical structure of a molecule influences its reactivity. unimore.it For this compound and its analogs, these relationships are key to understanding their chemical behavior and for designing new molecules with specific properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with biological activity or physicochemical properties. unimore.it These descriptors, which can be calculated using computational methods, quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. unimore.it

For example, the presence of different substituents on the octanoate (B1194180) chain can significantly alter the reactivity of the keto and ester functional groups. vulcanchem.com Computational analysis, such as DFT calculations of frontier molecular orbitals, can predict how these substituents will affect the molecule's reactivity towards nucleophiles or electrophiles. By systematically modifying the structure of this compound in silico and calculating the relevant descriptors, it is possible to build models that predict the reactivity of novel derivatives.

Studies on related compounds have shown that QSAR models can successfully predict ecotoxicological endpoints and that molecular dynamics can simulate interactions with environmental matrices to estimate biodegradation pathways. These computational tools provide a powerful framework for understanding and predicting the chemical behavior of this compound and for guiding the synthesis of new compounds with tailored reactivity.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of ethyl 6-oxooctanoate by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum of a related compound, ethyl 7-oxooctanoate, signals corresponding to the ethyl ester group are observed as a quartet at approximately 4.12 ppm (–OCH₂CH₃). The methylene (B1212753) protons adjacent to the ketone typically appear as a multiplet around 2.37 ppm (–CH₂CO–), while protons on the β-carbon to the ketone show a triplet near 2.50 ppm. For this compound, similar characteristic shifts would be expected, with adjustments for the different substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For ethyl 7-oxooctanoate, distinct peaks are observed for the ketone carbonyl at approximately 208.5 ppm and the ester carbonyl at about 172.1 ppm. The various methylene carbons in the alkyl chain resonate in the region of 20–35 ppm. Data for this compound is available in spectral databases, confirming the presence of the key functional groups. nih.govnih.gov

Table 1: Representative NMR Data for Related Keto Esters

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Ethyl ester (-OCH₂CH₃) | 4.12 (quartet) | |

| ¹H | Methylene adjacent to ketone (-CH₂CO-) | 2.37 (multiplet) | |

| ¹H | Methylene beta to ketone | 2.50 (triplet) | |

| ¹³C | Ketone carbonyl (C=O) | 208.5 | |

| ¹³C | Ester carbonyl (C=O) | 172.1 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key vibrational modes are associated with the carbonyl groups of the ester and ketone.

For the related ethyl 7-oxooctanoate, strong absorption peaks are observed around 1740 cm⁻¹ for the ester carbonyl stretch and 1715 cm⁻¹ for the ketone carbonyl stretch. Additionally, a characteristic C–O stretching vibration for the ester group is found in the range of 1240–1160 cm⁻¹. Vapor phase IR spectral data for this compound is also publicly available. nih.govnih.gov

Table 2: Key IR Absorption Bands for a Representative Keto Ester

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ester | C=O stretch | 1740 | |

| Ketone | C=O stretch | 1715 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures.

The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.25 g/mol ). nih.gov For the isomeric ethyl 7-oxooctanoate, a molecular ion peak is observed at m/z 186. Common fragmentation patterns for such keto esters include the loss of the ethoxy group (–OCH₂CH₃), leading to a fragment at m/z 157, and cleavage at the ketone group. nih.gov In the GC-MS analysis of this compound, the top peak in the mass spectrum is observed at m/z 111, with other significant peaks at m/z 157. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A simple and selective stability-indicating RP-HPLC method has been developed for the analysis of related compounds, demonstrating the utility of this technique. researchgate.net In such methods, a C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. researchgate.net The well-defined chemical structure of related keto esters makes them suitable for use as calibration standards in HPLC for the quantification of similar compounds in complex mixtures. vulcanchem.com

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds. This compound and its isomers are amenable to GC analysis. GC is often used in conjunction with a mass spectrometer (GC-MS) for definitive identification. nih.govvulcanchem.com For instance, a GC-MS method was developed and validated for the determination of trace levels of several potentially genotoxic impurities, including related chloro-oxo-esters, in a drug substance. ijpsr.com The chromatographic separation in that study was achieved on a ZB-5 MS capillary column. ijpsr.com The use of related compounds as calibration standards in GC enhances analytical precision, particularly in the analysis of fatty acid derivatives. vulcanchem.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 7-oxooctanoate |

| Ethyl 8-bromo-6-oxooctanoate |

| Ethyl 6-oxo-7-octenoate |

| Ethyl 8-chloro-8-oxooctanoate |

| Ethyl 6-oxohexanoate |

| Ethyl 7-methyl-3-oxooctanoate |

| 8-Chloro-6-hydroxyoctanoic acid ethyl ester |

| Ethyl 8-chloro-6-oxooctanoate |

| Thioctic acid |

| 6,8-dichlorooctanoic acid esters |

| Ethyl 6,8-dichlorooctanoate |

| 1-Bromo-5-chloropentane |

| Ethyl-6-chloro-2-oxo hexanoate (B1226103) |

| Ethyl-8-chloro-2-oxo octanoate (B1194180) |

| Ethyl-7-chloro-2-oxo heptanoate |

| Ethyl-7-bromo-2-oxo heptanoate |

| Methyl-7-chloro-2-oxo heptanoate |

| Ethyl-2-acetyl-7-chloro heptanoate |

| Cilastatin sodium |

| Ethyl 7-methyl-6-oxooctanoate |

| Lipoic Acid |

| Ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate |

| Ethyl 6-oxoheptanoate (B11819090) |

| Ethyl 3-oxooctanoate |

| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |

| ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate |

Application as Calibration Standards in Analytical Method Development

This compound and its structural analogs serve as critical reference materials in the development and validation of analytical methods, particularly for chromatography-based techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). vulcanchem.com The use of a well-characterized standard is fundamental for ensuring the accuracy, precision, and reliability of quantitative analysis. synzeal.comsynzeal.comsynzeal.com

In analytical method development, a compound like this compound can be used to:

Establish Calibration Curves: A series of solutions with known concentrations of the standard are prepared and analyzed. The instrument's response is plotted against the concentration to create a calibration curve. This curve is then used to determine the concentration of the same or structurally similar analytes in unknown samples.

Determine Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpsr.com These parameters are crucial for methods designed to detect trace-level impurities or biomarkers.

Validate Method Specificity and Accuracy: By spiking known amounts of the standard into a complex sample matrix (e.g., a biological fluid or a drug substance), analysts can assess the method's ability to measure the analyte without interference from other components. The recovery percentage of the spiked standard is a direct measure of the method's accuracy. ijpsr.comijpsr.com

A practical example is seen in the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for identifying and quantifying potentially genotoxic impurities in Cilastatin sodium, a pharmaceutical substance. ijpsr.comijpsr.com In this research, several keto-ester compounds structurally related to this compound were used as reference standards. ijpsr.comijpsr.com The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control in drug manufacturing. ijpsr.com

Table 1: Method Validation Parameters Using Keto-Ester Standards in a GC-MS Assay This table is illustrative of a typical method validation process where a compound like this compound would be used as a standard.

| Parameter | Finding | Significance |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides high separation efficiency and specific identification. |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and instrument response. ijpsr.com |

| LOD | 3 µg/g | Demonstrates the method's high sensitivity for trace-level impurities. ijpsr.com |

| Accuracy (Recovery) | Within acceptable limits | Confirms the method's ability to provide accurate concentration measurements. ijpsr.com |

| Precision (RSD%) | < 10.0% | Shows high reproducibility of the analytical results. ijpsr.com |

High-Performance Liquid Chromatography (HPLC)

X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Derivatives

While this compound is an oil at room temperature, it can be chemically modified to create solid, crystalline derivatives. The precise three-dimensional arrangement of atoms within these crystals can be determined using single-crystal X-ray diffraction (XRD). This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

The synthesis of a novel coumarin (B35378) derivative, ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, provides a relevant example of this process. researchgate.net Although this molecule is a hexanoate rather than an octanoate, the methodology is directly applicable. Researchers synthesized the compound and grew single crystals suitable for XRD analysis. The analysis confirmed the molecular structure and provided detailed crystallographic data. researchgate.net Such studies are crucial for confirming reaction outcomes in synthetic chemistry and for understanding structure-activity relationships in medicinal chemistry. nih.govmdpi.com

The process typically involves:

Synthesis of a Derivative: this compound is reacted with another molecule to form a new, more complex structure that is solid and can be crystallized.

Crystal Growth: The solid derivative is dissolved in a suitable solvent system, and the solution is allowed to evaporate slowly, promoting the formation of high-quality single crystals.

XRD Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed.

Structure Solution and Refinement: The data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule. capes.gov.brscispace.com

Table 2: Example Crystallographic Data for a Crystalline Derivative Data based on the analysis of ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, illustrating the type of information obtained from XRD analysis. researchgate.net

| Parameter | Value | Description |

| Chemical Formula | C₁₈H₂₂O₅ | The elemental composition of the molecule. researchgate.net |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. researchgate.net |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal's unit cell. researchgate.net |

| Unit Cell Dimensions | a=7.7750(8)Å, b=9.0310(6)Å, c=15.6120(17)Å | The dimensions of the repeating unit of the crystal lattice. researchgate.net |

| Refinement R-factor (R₁) | 0.0552 | An indicator of the quality of the fit between the crystallographic model and the experimental data. researchgate.net |

Emerging Analytical Applications (e.g., in metabolomics and lipidomics research)

Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids in biological systems, respectively. These fields rely heavily on advanced analytical platforms, primarily mass spectrometry (MS) coupled with chromatography. spectroscopyonline.com In this context, this compound has potential applications as an analytical tool. vulcanchem.com

Given its structure as a medium-chain keto-fatty acid ester, this compound is structurally related to endogenous molecules involved in fatty acid metabolism and ketogenesis. pharmaffiliates.com This relationship makes it potentially useful in several ways:

Internal Standard: In untargeted or targeted lipidomics studies, known amounts of non-endogenous but structurally related compounds like this compound can be added to samples before analysis. avantiresearch.com This "spike-in" internal standard helps to correct for variations in sample extraction, processing, and instrument response, thereby improving the accuracy and reproducibility of quantifying endogenous lipids. avantiresearch.com

Pathway Marker/Probe: In biochemical research, isotopically labeled versions of this compound (e.g., containing ¹³C or ²H) could be introduced into cell cultures or model organisms. vulcanchem.com Tracking the metabolic fate of the labeled compound using MS can help elucidate enzymatic pathways, identify novel metabolites, and understand the dynamics of lipid metabolism in health and disease. researchgate.net

Reference Compound for Identification: The well-characterized mass spectrum and chromatographic retention time of this compound can be entered into analytical libraries. nih.gov This data helps researchers to tentatively identify unknown but structurally similar keto-acids or fatty acid esters detected in complex biological samples by comparing their experimental data against the library reference. spectroscopyonline.com

The advancement of analytical technologies, particularly in high-resolution mass spectrometry, will likely expand the utility of specific, well-characterized compounds like this compound in systems biology research. vulcanchem.comspectroscopyonline.com

Biochemical Research Perspectives on Ethyl 6 Oxooctanoate Metabolism and Enzyme Interactions

Role in Fatty Acid Metabolic Pathways

Ethyl 6-oxooctanoate is structurally related to medium-chain fatty acids and their derivatives, which play crucial roles in various metabolic pathways. Its parent compound, 6-oxooctanoic acid, is recognized as a medium-chain fatty acid derivative involved in lipid metabolism. Research into compounds like ethyl 7-oxooctanoate, a positional isomer, indicates their utility in studying enzymatic processes within fatty acid metabolism, providing insights into both normal physiology and disease states. vulcanchem.com As a derivative, this compound serves as a valuable tool for probing these pathways. In biological systems, the ester group can be hydrolyzed by esterases, releasing 6-oxooctanoic acid and ethanol (B145695). The resulting oxo-fatty acid can then participate in metabolic transformations, potentially influencing energy production and storage.

Enzymatic Transformations and Catalytic Mechanisms

The functional groups of this compound—a ketone and an ester—make it a substrate for several types of enzymatic transformations. The ketone group at the C-6 position is a target for reduction by ketoreductases, while the ethyl ester moiety can be hydrolyzed by esterases.

A notable enzymatic transformation is the asymmetric reduction of the ketone. Research on the structurally similar compound, ethyl 8-chloro-6-oxooctanoate, has identified a novel reductase, CpAR2, from Candida parapsilosis that exhibits high activity toward this ε-keto ester. researchgate.netrsc.org The catalytic mechanism involves the stereoselective reduction of the 6-oxo group to a hydroxyl group, a critical step in the synthesis of valuable chiral molecules. researchgate.netresearchgate.net This biotransformation utilizes a cofactor, typically NADPH, for the reduction process. researchgate.net The reaction converts the keto ester into the corresponding hydroxy ester with high enantiomeric excess. researchgate.netrsc.org For example, the reduction of ethyl 8-chloro-6-oxooctanoate yields ethyl (R)-8-chloro-6-hydroxyoctanoate, a key precursor for (R)-α-lipoic acid. researchgate.netresearchgate.net

Substrate Specificity Studies of Relevant Enzymes

The efficiency of enzymatic transformations is highly dependent on the substrate specificity of the enzyme. Studies screening for enzymes capable of reducing the 6-keto group in ethyl octanoate (B1194180) derivatives have revealed significant differences in activity and selectivity among various enzymes.

In the search for a suitable biocatalyst for the reduction of ethyl 8-chloro-6-oxooctanoate, a range of alcohol dehydrogenases were tested. researchgate.net Most were found to be inactive, with the notable exceptions of CpAR2 from Candida parapsilosis and another reductase, ScAR1. researchgate.net However, the initial stereoselectivity of these enzymes was not ideal, which prompted further research and enzyme engineering. researchgate.net Protein engineering efforts on CpAR2, resulting in the variant CpAR2S131Y/Q252I, significantly enhanced its catalytic activity toward the ε-keto ester substrate. researchgate.net

Table 1: Enzyme Activity on ε-Keto Ester Substrate (Ethyl 8-chloro-6-oxooctanoate)

| Enzyme Variant | Relative Activity (U/mg) | Key Improvement | Reference |

|---|---|---|---|

| CpAR2 (Wild Type) | 120 | Baseline activity | researchgate.net |

| CpAR2S131Y/Q252I | 214 | 1.8-fold increased activity | researchgate.net |

This demonstrates the high degree of substrate specificity and the potential for tailoring enzymes to specific industrial and research applications.

Insights into Fundamental Biochemical Mechanisms

The study of enzymatic reactions involving this compound and its analogs provides profound insights into fundamental biochemical mechanisms. Research in this area contributes to a deeper understanding of lipid metabolism and the principles of biocatalysis. vulcanchem.com The enzymatic reduction of the 6-keto group serves as a model system for investigating stereoselectivity in enzyme-catalyzed reactions. researchgate.netrsc.org

Furthermore, the successful engineering of ketoreductases to improve activity and stability for industrial-scale synthesis highlights the power of directed evolution as a tool for developing efficient and green biochemical processes. researchgate.net The development of a bioprocess to produce an (R)-α-lipoic acid precursor using an engineered enzyme demonstrates a more economical and environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net These studies showcase how understanding enzyme mechanisms can lead to practical applications in biotechnology and pharmaceutical manufacturing. rsc.org

Interactions with Molecular Targets

The biochemical effects of this compound are mediated by its direct interaction with molecular targets, primarily enzymes. The ketone and ester functional groups allow it to bind to the active sites of specific enzymes, such as ketoreductases and esterases, initiating catalytic transformations.

Molecular dynamics simulations have been employed to investigate the interaction between the substrate and the enzyme at an atomic level. researchgate.net For the ketoreductase CpAR2, studies have shown that the mobility of specific loops within the enzyme, such as G100-S104 and S125-S129, is crucial for substrate accessibility and binding. researchgate.net The engineering of amino acid residues within the enzyme's active site, like the S131Y/Q252I mutations, directly impacts the enzyme's activity and selectivity by altering these interactions. researchgate.net This detailed understanding of enzyme-substrate interactions is fundamental to rational enzyme design and the development of novel biocatalysts.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-α-lipoic acid |

| 6-oxooctanoic acid |

| Candida parapsilosis |

| CpAR2 |

| Ethanol |

| Ethyl (R)-8-chloro-6-hydroxyoctanoate |

| This compound |

| Ethyl 7-oxooctanoate |

| Ethyl 8-chloro-6-oxooctanoate |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

Future Directions and Emerging Research Avenues for Ethyl 6 Oxooctanoate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of ethyl 6-oxooctanoate and related keto esters is undergoing a transformation, driven by the principles of green chemistry. acs.org Traditional chemical processes are increasingly being replaced by more sustainable and efficient methods that minimize waste and environmental impact. ukri.orgrsc.org

Future research is focused on several key areas:

Biocatalytic Synthesis: Leveraging enzymes as natural catalysts offers a highly selective and environmentally benign alternative to conventional chemical synthesis. ukri.orgnih.gov Chemoenzymatic methods, which combine chemical and enzymatic steps, are being optimized for the production of intermediates like 6-hydroxy-8-chlorooctanoate ethyl ester, a precursor that can be converted to this compound derivatives. dntb.gov.uaresearchgate.net

Catalytic Innovations: The development of novel catalysts, such as those based on palladium for double carbonylation or silver nitrate (B79036) for transesterification, presents efficient routes for producing α-keto esters and related compounds. acs.orgchemmethod.com

Electrochemical Methods: The use of electrochemistry offers a green approach, employing electrons as clean oxidants to drive reactions, thus avoiding stoichiometric chemical oxidants and reducing byproducts. rsc.org

One-Pot Reactions: Designing sequential, one-pot reactions where multiple transformations occur in the same vessel improves efficiency, reduces solvent use, and simplifies purification processes. researchgate.net These methodologies are being developed for the synthesis of β-keto esters from α-diazo-β-hydroxy esters. researchgate.net

These sustainable approaches not only make the production of this compound more economical but also align with the growing demand for environmentally responsible chemical manufacturing. acs.orgukri.org

Expanded Applications in Biocatalysis and Enzyme Engineering

The true potential of this compound is significantly amplified through biocatalysis and enzyme engineering. The compound serves as a key substrate for ketoreductases (KREDs), enzymes that catalyze the stereoselective reduction of its ketone group to produce optically pure chiral alcohols. rsc.org These chiral products are valuable building blocks for pharmaceuticals and other fine chemicals. nih.govrsc.org

A primary focus of this research is the production of precursors for (R)-α-lipoic acid, a vital antioxidant and enzyme cofactor. rsc.orgresearchgate.net The asymmetric reduction of ethyl 8-chloro-6-oxooctanoate, a closely related derivative, using engineered enzymes is a critical step in its synthesis. rsc.orgresearchgate.netrsc.org

Advances in enzyme engineering are pushing the boundaries of what is possible:

Rational and Directed Evolution: Techniques like directed evolution are used to create enzyme variants with enhanced properties. ukri.orgnih.gov For example, naturally occurring enzymes that are not ideal for industrial use can be optimized for stability, activity, and selectivity. ukri.org

Co-evolution of Properties: Researchers are simultaneously improving multiple enzyme characteristics. A variant of the ε-keto ester reductase CpAR2, named CpAR2S131Y/Q252I, was developed to have both increased activity towards ethyl 8-chloro-6-oxooctanoate and enhanced thermal stability. researchgate.netresearchgate.netresearchgate.net

Cofactor Regeneration Systems: To make enzymatic reductions more cost-effective, they are often paired with a cofactor regeneration system. rsc.org For instance, a glucose dehydrogenase (GDH) can be used alongside the primary ketoreductase to recycle the expensive NADPH cofactor. nih.govresearchgate.net

The table below details the improvements achieved through the engineering of ketoreductase CpAR2 for the reduction of a chlorinated analogue of this compound.

Exploration in Advanced Materials Science

While the primary applications of this compound have been in synthesis and biocatalysis, its bifunctional nature—possessing both an ester and a ketone group—makes it an intriguing candidate for materials science. Research in this area is still emerging, but the potential is significant.

Future exploration is likely to focus on:

Polymer Synthesis: this compound and its derivatives can be explored as monomers for creating novel polyesters and other polymers. nih.gov The presence of the ketone group along the polymer chain could allow for post-polymerization modifications, enabling the creation of materials with tailored functionalities such as enhanced durability, specific thermal properties, or biodegradability. nih.govsmolecule.commdpi.com

Functional Materials: The reactivity of the ketone and ester groups could be harnessed to develop functional materials. This includes creating cross-linked polymers, surface coatings, or materials for drug delivery systems. acs.org

Sustainable Polymers: As the demand for bio-based and biodegradable materials grows, research into using compounds like this compound, which can be produced via sustainable biocatalytic routes, is becoming increasingly relevant. nih.govmdpi.com

The exploration of similar keto esters in polymer synthesis suggests a promising future for this compound in contributing to the development of the next generation of advanced and sustainable materials. smolecule.com

Further Elucidation of Biochemical Roles and Pathways

Understanding the biochemical significance of this compound and its parent compound, 6-oxooctanoic acid, is crucial for unlocking its potential in biotechnology and medicine. 6-oxooctanoic acid is recognized as a metabolite involved in fatty acid metabolism and amino acid catabolism. hmdb.cabiosynth.com

Future research directions include:

Metabolic Pathway Analysis: Investigating the precise enzymatic pathways that metabolize 6-oxooctanoic acid can provide insights into metabolic regulation and potential therapeutic targets. Studies have identified its involvement in the β-oxidation pathway through interactions with enzymes like acyl-CoA dehydrogenase.

Biomarker Potential: The levels of 6-oxooctanoic acid may serve as a biomarker for certain metabolic disorders, reflecting changes in fatty acid metabolism. biosynth.com

Precursor for Bioactive Molecules: this compound and its derivatives serve as precursors in the synthesis of biologically important molecules. pharmaffiliates.comachemblock.com A key example is its role in the chemoenzymatic synthesis of ethyl (R)-8-chloro-6-hydroxyoctanoate, an advanced intermediate for producing (R)-α-lipoic acid. researchgate.netrsc.orgresearchgate.netrsc.org The formation of 6-oxohexanoic acid can also occur through the oxidation of cyclohexane (B81311) derivatives. researchgate.net

By further clarifying these biochemical roles, researchers can better understand the compound's function in biological systems and explore new applications.

Integration of Computational and Experimental Approaches for Discovery and Design

The synergy between computational modeling and experimental validation is accelerating the pace of discovery and design in biocatalysis and materials science. ukri.orgnih.govbiorxiv.orgmdpi.com This integrated approach is particularly powerful for research involving this compound.

Key integrated methodologies include:

Computational Enzyme Design: Tools like Rosetta and molecular dynamics (MD) simulations are used to predict mutations that can enhance an enzyme's performance. utexas.eduresearchgate.net For example, MD simulations can elucidate how a substrate like this compound binds within an enzyme's active site, guiding the rational design of more efficient ketoreductase variants. researchgate.netutexas.eduacs.org

Predicting Catalytic Activity: Computational protocols that combine molecular docking and scoring functions (like MM-GBSA) can predict the catalytic efficiency of enzyme variants. acs.orgresearchgate.net This allows researchers to screen thousands of potential mutants in silico and prioritize a smaller, more promising set for experimental testing, saving significant time and resources. acs.orgrsc.org

Understanding Structure-Function Relationships: Integrating computational analysis with experimental results provides deep insights into why certain mutations lead to improved enzyme activity or stability. researchgate.netacs.orgmdpi.com This knowledge helps build more accurate predictive models for future enzyme engineering efforts. biorxiv.org

This iterative cycle of computational design, experimental validation, and analysis is creating a powerful feedback loop, enabling the rapid development of customized biocatalysts for specific substrates like this compound and accelerating the discovery of novel applications. biorxiv.orgmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |